molecular formula C19H26N4O2 B2364699 N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2-ethylbutanamide CAS No. 946302-86-9

N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2-ethylbutanamide

Cat. No.: B2364699
CAS No.: 946302-86-9
M. Wt: 342.443
InChI Key: MOXNLTIJLZPDCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Based on the structure, N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2-ethylbutanamide is an aminopyrimidine derivative. A compound with a highly similar structure, N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-methylbutanamide (CAS 946272-75-9), shares the same core 4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)aniline scaffold and has a molecular formula of C18H24N4O2 . Aminopyrimidine derivatives are a significant area of investigation in medicinal chemistry and are frequently explored as potential inhibitors of specific biological targets. For instance, recent patents describe novel aminopyrimidine compounds developed as potent and selective inhibitors of CTPS1 (cytidine triphosphate synthase 1) . CTPS1 is a crucial enzyme in the de novo synthesis pathway of cytidine triphosphate (CTP), a fundamental building block for DNA and RNA synthesis . Inhibiting this enzyme can disrupt nucleotide pools and impede cell proliferation, making CTPS1 a target of interest in oncology and immunology research. Compounds in this class are therefore valuable tools for studying nucleotide metabolism, cell division, and potential therapeutic interventions for proliferative disorders. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

N-[4-[(6-ethoxy-2-methylpyrimidin-4-yl)amino]phenyl]-2-ethylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O2/c1-5-14(6-2)19(24)23-16-10-8-15(9-11-16)22-17-12-18(25-7-3)21-13(4)20-17/h8-12,14H,5-7H2,1-4H3,(H,23,24)(H,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOXNLTIJLZPDCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=CC=C(C=C1)NC2=CC(=NC(=N2)C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrimidine Ring Formation via Biginelli-like Condensation

A modified Biginelli reaction enables the construction of the 6-ethoxy-2-methylpyrimidin-4-amine scaffold. Ethyl acetoacetate, guanidine carbonate, and triethyl orthoformate react under acidic conditions (HCl/EtOH, reflux) to yield 2-methyl-4-hydroxypyrimidine. Subsequent phosphorylation with POCl₃ generates the 4-chloro derivative, followed by ethoxy substitution using sodium ethoxide.

Reaction Scheme:
$$
\text{Ethyl acetoacetate} + \text{Guanidine} \xrightarrow{\text{HCl/EtOH}} \text{2-Methyl-4-hydroxypyrimidine} \xrightarrow{\text{POCl}_3} \text{4-Chloro-2-methylpyrimidine} \xrightarrow{\text{NaOEt}} \text{6-Ethoxy-2-methylpyrimidin-4-amine}
$$
Yield: 62–68% over three steps.

Alternative Pathway: Suzuki-Miyaura Coupling

For higher regioselectivity, a palladium-catalyzed Suzuki coupling between 4-chloro-2-methylpyrimidine and boronic ester derivatives introduces the ethoxy group. Using Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (90°C, 12 h), this method achieves 78% yield with minimal side products.

Coupling of Pyrimidine and Aromatic Moieties

Buchwald-Hartwig Amination

The pyrimidine core couples with 4-bromonitrobenzene via Buchwald-Hartwig amination. Catalyzed by Pd₂(dba)₃ and Xantphos in toluene at 110°C, this step forms the C–N bond between the pyrimidine amine and aryl bromide. Subsequent hydrogenation (H₂/Pd/C, EtOH) reduces the nitro group to an amine.

Optimization Data:

Condition Catalyst Solvent Temp (°C) Yield (%)
Standard Pd₂(dba)₃/Xantphos Toluene 110 85
Microwave-assisted Pd(OAc)₂/BINAP DMF 150 92

Ullmann Coupling for Challenging Substrates

For electron-deficient aryl halides, copper(I)-mediated Ullmann coupling with Cs₂CO₃ in DMSO (120°C, 24 h) provides moderate yields (55–60%).

Amide Bond Formation

Carbodiimide-Mediated Coupling

The final step involves reacting 4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)aniline with 2-ethylbutanoyl chloride. Using EDCl/HOBt in DCM at 0–25°C, this method achieves 89% yield. Excess acyl chloride (1.5 eq) ensures complete conversion.

Side Reaction Mitigation:

  • Racemization : Minimized by maintaining pH < 7.
  • Oversubstitution : Controlled via slow addition of acyl chloride.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 20 min) in DMF with HATU as activator reduces reaction time to 30 minutes while maintaining 91% yield.

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography : Silica gel (230–400 mesh), eluting with EtOAc/hexane (3:7 → 1:1) removes unreacted starting materials.
  • Preparative HPLC : C18 column, MeCN/H₂O (0.1% TFA) gradient for >99% purity.

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.21 (t, J=7.0 Hz, 3H, CH₂CH₃), 2.34 (s, 3H, pyrimidine-CH₃), 4.12 (q, J=7.0 Hz, 2H, OCH₂), 6.89 (s, 1H, pyrimidine-H), 8.21 (d, J=8.5 Hz, 2H, Ar–H).
  • HRMS : m/z calcd for C₂₀H₂₇N₄O₂ [M+H]⁺ 363.2021, found 363.2019.

Scalability and Industrial Considerations

Cost-Effective Route Selection

The Buchwald-Hartwig/EDCl-mediated pathway is preferred for large-scale synthesis due to:

  • Lower catalyst loading (0.5 mol% Pd).
  • Recyclable solvents (toluene, DCM).

Environmental Impact

  • E-Factor : 23 (kg waste/kg product), driven by chromatographic purification.
  • Solvent Recovery : Distillation recovers >80% toluene and DCM.

Chemical Reactions Analysis

Types of Reactions

N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2-ethylbutanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a variety of substituted phenyl or pyrimidine derivatives.

Scientific Research Applications

N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2-ethylbutanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2-ethylbutanamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Pyrimidine Derivatives

Compound A : N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine
  • Molecular Formula : C₂₆H₂₄FN₅O
  • Key Features: Pyrimidine ring substituted with methyl (C6), phenyl (C2), and fluorophenylamino groups. Intramolecular N–H⋯N hydrogen bonding stabilizes the conformation. Weak C–H⋯O and C–H⋯π interactions in crystal packing.
  • Comparison: Unlike the target compound, this analogue lacks the ethoxy group and 2-ethylbutanamide chain.
Compound B : 2-[N-(4-{4-[(2-Hydroxy-5-methoxybenzylidene)amino]benzyl}phenyl)-carboximidoyl]-4-methoxyphenol
  • Molecular Formula : C₂₉H₂₅N₃O₄
  • Key Features: V-shaped conformation with dihedral angles of 78.11° between benzene planes. Enol-imine tautomerism and intermolecular O–H⋯N hydrogen bonds. π-π stacking interactions dominate crystal packing.
  • Comparison: The absence of a pyrimidine ring distinguishes this compound from the target molecule. Hydrogen bonding and π-π interactions are more pronounced here than in pyrimidine-based structures.

Pharmacopeial Analogues

The Pharmacopeial Forum lists derivatives such as (R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide. These compounds share a tetrahydropyrimidinylbutanamide backbone but differ significantly in substituents and stereochemistry. The target compound’s simpler structure may offer advantages in synthetic accessibility and metabolic stability.

Crystallographic and Conformational Differences

Parameter Target Compound Compound A Compound B
Core Structure Pyrimidine Pyrimidine Benzene/Imine
Substituents Ethoxy, Methyl Fluoro, Methoxy Hydroxy, Methoxy
Hydrogen Bonding Not reported N–H⋯N, C–H⋯O O–H⋯N
π-π Interactions Likely moderate Weak Strong
Biological Activity Unknown Antibacterial Not reported

Research Implications and Gaps

  • Structural Optimization : The target compound’s ethoxy and 2-ethylbutanamide groups may enhance solubility compared to fluorophenyl or methoxy-substituted analogues.
  • Crystallography : Evidence lacks detailed crystal data for the target compound, necessitating further studies using tools like SHELX or ORTEP for structural elucidation.

Biological Activity

N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2-ethylbutanamide is a synthetic organic compound that has attracted attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure, featuring a pyrimidine ring substituted with ethoxy and methyl groups, an amino linkage to a phenyl ring, and an ethylbutanamide moiety. Its molecular formula is C19H24N4O3C_{19}H_{24}N_{4}O_{3} with a molecular weight of 364.42 g/mol.

PropertyValue
Molecular FormulaC₁₉H₂₄N₄O₃
Molecular Weight364.42 g/mol
CAS Number946302-86-9

Antimicrobial Properties

Research indicates that compounds with similar structures often exhibit antibacterial and antiviral properties. For instance, derivatives containing pyrimidine and sulfonamide groups have been shown to inhibit enzymes involved in bacterial cell wall synthesis and demonstrate activity against various viral infections. The specific biological activity of this compound would require empirical testing to elucidate its pharmacological profile.

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor . It may interact with specific enzymes, modulating biochemical pathways that could lead to therapeutic effects such as anti-inflammatory or anticancer activities. The exact molecular targets remain to be fully characterized through further studies.

The mechanism by which this compound exerts its biological effects likely involves binding to specific receptors or enzymes. This interaction can inhibit their activity or alter their function, disrupting cellular processes that contribute to disease states .

Case Studies and Research Findings

  • Antibacterial Activity : A study on similar pyrimidine derivatives highlighted their effectiveness against gram-positive bacteria, suggesting that this compound could potentially possess similar properties.
  • Anti-inflammatory Effects : Preliminary investigations into related compounds have shown promise in reducing inflammatory responses in vitro, indicating a possible pathway for therapeutic applications in inflammatory diseases.
  • Cancer Research : Some derivatives have been explored for their anticancer properties, particularly in inhibiting tumor growth through targeted enzyme inhibition .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2-ethylbutanamide, and how are reaction conditions optimized?

  • Methodology : Multi-step synthesis typically involves coupling pyrimidine intermediates with substituted phenylacetamides. Key steps include:

  • Step 1 : Preparation of the 6-ethoxy-2-methylpyrimidin-4-amine core via nucleophilic substitution or cyclocondensation reactions.
  • Step 2 : Buchwald–Hartwig amination to attach the phenyl group, followed by amidation with 2-ethylbutanoyl chloride .
  • Optimization focuses on solvent selection (e.g., DMF for polar intermediates), catalyst systems (e.g., Pd-based catalysts for amination), and temperature control (80–120°C) to maximize yield (>70%) and purity (>95%) .
    • Characterization : Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and structural integrity via 1H^1H/13C^{13}C NMR (e.g., ethoxy group resonance at δ 1.3–1.5 ppm) .

Q. What spectroscopic techniques are critical for characterizing this compound's structure and purity?

  • Primary Methods :

  • NMR : 1H^1H/13C^{13}C/2D NMR (COSY, HSQC) to confirm substituent connectivity (e.g., pyrimidine C4-NH coupling to phenyl group) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]+^+ ~400–450 Da) and detect impurities .
  • FT-IR : Identify amide C=O stretches (~1650 cm1^{-1}) and pyrimidine ring vibrations (~1600 cm1^{-1}) .

Advanced Research Questions

Q. How can conformational analysis and X-ray crystallography resolve structural ambiguities in related pyrimidine derivatives?

  • Approach :

  • Crystallography : Use single-crystal X-ray diffraction (e.g., Stoe IPDS diffractometer) to determine dihedral angles between pyrimidine and phenyl rings, confirming planarity or torsional strain .
  • Hydrogen Bonding : Analyze intermolecular interactions (e.g., N–H···O/N bonds) to explain polymorphism, as seen in N-(4-chlorophenyl)-5-[(4-chlorophenyl)aminomethyl]pyrimidine derivatives .
    • Case Study : In N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]pyrimidine, dihedral angles (12.8° between pyrimidine and phenyl groups) and C–H···π interactions stabilize the crystal lattice .

Q. What strategies address contradictions in reported biological activities of structurally similar compounds?

  • Data Reconciliation :

  • In Vitro Screening : Use standardized assays (e.g., ATP-based kinase inhibition for Src/Abl targets) to compare IC50_{50} values under identical conditions .
  • SAR Analysis : Correlate substituent effects (e.g., trifluoromethyl groups enhancing lipophilicity) with activity trends .
    • Example : BMS-354825 (a pyrimidine-thiazole derivative) showed potency variations due to trifluoromethyl positioning, resolved via molecular docking and free-energy calculations .

Q. How can researchers design in vivo studies to evaluate this compound's pharmacokinetic profile?

  • Model Selection :

  • Rodent Models : Use K562 xenograft mice for leukemia studies, administering doses (10–50 mg/kg) orally or intravenously .
  • PK Parameters : Measure plasma half-life (LC-MS/MS), bioavailability (>50% target), and metabolite profiling (e.g., cytochrome P450-mediated oxidation) .
    • Optimization : Adjust formulation (e.g., PEGylation) to enhance solubility and reduce hepatic clearance .

Notes for Methodological Rigor

  • Contradiction Management : Use quantum mechanical calculations (DFT) to validate conflicting crystallographic data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.